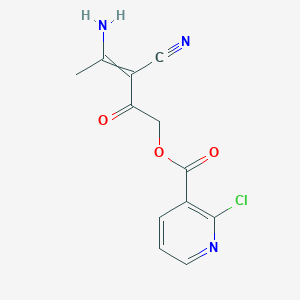
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN4O3
- Molecular Weight : 296.70 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of chloropyridine compounds can exhibit significant antimicrobial properties. For instance, a related study found that pyridine derivatives effectively inhibited the growth of several bacterial strains, suggesting that similar mechanisms may apply to This compound .
Table 1: Antimicrobial Efficacy of Related Pyridine Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | E. coli, S. aureus | 32 µg/mL |
| Pyridine Derivative B | P. aeruginosa | 16 µg/mL |
| 3-(1-Aminoethylidene)-3-cyano... | TBD | TBD |
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored in various models. For example, compounds similar to This compound have shown cytotoxic effects against cancer cell lines such as L1210 leukemia cells .
Case Study: Cytotoxicity Against L1210 Cells
In a controlled study, the compound was tested for its ability to inhibit the proliferation of L1210 leukemia cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µM.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence suggests that certain pyridine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:
- A study indicated that introducing various substituents on the pyridine ring significantly altered the compound's potency against microbial and cancerous cells .
Table 2: Structural Modifications and Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitution | Increased antimicrobial activity |
| Halogenation | Enhanced cytotoxicity |
| Functional group variation | Altered enzyme inhibition profiles |
Eigenschaften
IUPAC Name |
(4-amino-3-cyano-2-oxopent-3-enyl) 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7(15)9(5-14)10(17)6-19-12(18)8-3-2-4-16-11(8)13/h2-4H,6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFWBWXQMXVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














